2-Ethyl-6-methoxyphenol
Overview
Description
2-Ethyl-6-methoxyphenol is an organic compound belonging to the class of phenols. It is characterized by the presence of an ethyl group at the second position and a methoxy group at the sixth position on the phenol ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-6-methoxyphenol can be synthesized through several methods. One common approach involves the methylation of catechol using potash and dimethyl sulfate. The reaction proceeds as follows:
C6H4(OH)2+(CH3O)2SO2→C6H4(OH)(OCH3)+HO(CH3O)SO2
Another method involves the hydrolysis of o-anisidine via its diazonium derivative. Additionally, the dimethylation of catechol followed by selective mono-demethylation can also yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale methylation processes using similar reagents and conditions as described above. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Halogenated phenols, nitrophenols, and other substituted phenols.
Scientific Research Applications
2-Ethyl-6-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-methoxyphenol involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage. The compound’s phenolic structure allows it to donate hydrogen atoms, neutralizing reactive oxygen species. Additionally, it may interact with enzymes and proteins, modulating their activity and contributing to its biological effects .
Comparison with Similar Compounds
2-Methoxyphenol (Guaiacol): Similar in structure but lacks the ethyl group.
3-Methoxyphenol: Another isomer with the methoxy group at the third position.
4-Methoxyphenol (Mequinol): Has the methoxy group at the fourth position.
Uniqueness: 2-Ethyl-6-methoxyphenol is unique due to the presence of both an ethyl and a methoxy group on the phenol ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other methoxyphenols may not be as effective .
Properties
IUPAC Name |
2-ethyl-6-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-3-7-5-4-6-8(11-2)9(7)10/h4-6,10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZPVOABCKCPKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00920335 | |
Record name | 2-Ethyl-6-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00920335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90534-46-6 | |
Record name | 6-Ethylguaiacol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090534466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethyl-6-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00920335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-ETHYLGUAIACOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5S7PJR6D7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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